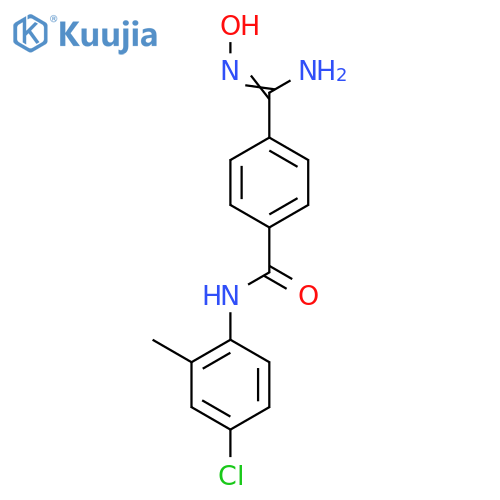

Cas no 1097079-26-9 (N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide)

1097079-26-9 structure

商品名:N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide

- Z928565474

- N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide

-

- インチ: 1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20)

- InChIKey: AAADZQHDSMITAZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C)C=1)NC(C1C=CC(C(=NO)N)=CC=1)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 394

- トポロジー分子極性表面積: 87.7

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.3±0.1 g/cm3

- フラッシュポイント: 324.1±34.3 °C

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-131394-2.5g |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93.0% | 2.5g |

$1034.0 | 2025-02-19 | |

| Enamine | EN300-131394-5.0g |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93.0% | 5.0g |

$1530.0 | 2025-02-19 | |

| Enamine | EN300-131394-50mg |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93.0% | 50mg |

$101.0 | 2023-09-30 | |

| Enamine | EN300-131394-1000mg |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93.0% | 1000mg |

$528.0 | 2023-09-30 | |

| Enamine | EN300-131394-10000mg |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93.0% | 10000mg |

$2269.0 | 2023-09-30 | |

| 1PlusChem | 1P01A6KQ-250mg |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93% | 250mg |

$320.00 | 2023-12-26 | |

| 1PlusChem | 1P01A6KQ-5g |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93% | 5g |

$1953.00 | 2023-12-26 | |

| Enamine | EN300-131394-0.25g |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93.0% | 0.25g |

$216.0 | 2025-02-19 | |

| Enamine | EN300-131394-10.0g |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93.0% | 10.0g |

$2269.0 | 2025-02-19 | |

| Enamine | EN300-131394-1.0g |

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide |

1097079-26-9 | 93.0% | 1.0g |

$528.0 | 2025-02-19 |

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1097079-26-9 (N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 68551-17-7(Isoalkanes, C10-13)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量